2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a 1-(2-methoxyphenyl) substituent at position 1 and a thio-linked N-phenylacetamide group at position 5. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with substituted phenacyl chlorides under reflux in ethanol, as described in pyrazolo[3,4-d]pyrimidinone derivative syntheses .
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)25-18-14(11-21-25)19(27)24-20(23-18)29-12-17(26)22-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYNEXHHULPIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of certain receptor tyrosine kinases. Therefore, the primary targets of this compound could be similar receptor tyrosine kinases.
Mode of Action
The compound interacts with its targets, potentially receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, resulting in changes in cellular functions.
Biochemical Pathways
The affected pathways would depend on the specific receptor tyrosine kinases that the compound targets. For instance, if the compound targets VEGFR2, it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis.
Pharmacokinetics
The degree of lipophilicity of a compound can influence its absorption and distribution. As such, if this compound has a high affinity for a lipid environment, it could diffuse easily into cells.
Result of Action
The result of the compound’s action would be the inhibition of the activity of its target kinases, leading to alterations in the signaling pathways they are involved in. This could potentially lead to effects such as the inhibition of angiogenesis if VEGFR2 is a target. Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against certain cell lines.
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide , with a molecular formula of and a molecular weight of approximately 421.5 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and interaction studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxy and thioether groups enhances its solubility and bioavailability, making it a suitable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 946262-91-5 |
Anticancer Activity
Research indicates that compounds structurally related to This compound exhibit significant anticancer properties. The mechanism of action primarily involves:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Modulation of signaling pathways : These compounds can affect pathways involved in cell proliferation and apoptosis.
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines led to reduced viability in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Research has shown that related pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating autoimmune diseases .
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Preparation of the pyrazole core : This is achieved through the reaction of hydrazine with appropriate diketones under acidic conditions.
- Formation of thioether linkage : The thioether group is introduced via nucleophilic substitution reactions.
- Acetamide functionalization : Finally, the acetamide group is added to complete the structure.
These methods can be adapted based on desired substituents to optimize biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide :
-
Anticancer Efficacy : A compound with a similar structure was tested against various cancer cell lines and showed IC50 values indicating effective inhibition at low concentrations.
Compound Name Structure Features Biological Activity 4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-pyrazolo[3,4-d]pyrimidine Contains benzoxazole moiety Anticancer N-(2-methylphenyl)-2-thioacetamide Thioamide structure Antimicrobial 1-(2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidine Hydroxy substituent Anti-inflammatory - Mechanistic Studies : Interaction studies revealed that these compounds can bind to specific enzymes and receptors involved in cancer progression and inflammation modulation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following comparison focuses on structural analogs with modifications to the phenyl ring, thio-linked side chains, and additional substituents. Data are derived from synthetic and analytical reports (Tables 1–2).
Substituent Variations at Position 1
The substituent at position 1 significantly impacts molecular properties:
- 3-Chlorophenyl (HS38): Chlorine’s electron-withdrawing nature may reduce solubility but increase metabolic stability and binding affinity to hydrophobic targets .
- 2-Hydroxy-2-phenylethyl (Compound 122): Bulky substituents like this reduce crystallinity, as evidenced by its moderate melting point (193–194°C) compared to simpler analogs .
Thio-Linked Side Chain Modifications
Variations in the thio group influence molecular flexibility and interactions:
- Propanamide (HS38): A shorter chain may increase conformational flexibility, affecting target engagement .
- Morpholinophenyl (Compound 122, 118b): The morpholine ring introduces polarity and hydrogen-bonding sites, improving aqueous solubility (e.g., Compound 122: MW 506.58, yield 46%) .
Table 2: Impact of Substituents on Yield and Stability
| Compound | Key Substituent | Yield (%) | Melting Point (°C) | Observation |
|---|---|---|---|---|
| Compound 122 | 2-Hydroxy-2-phenylethyl | 46 | 193–194 | Moderate crystallinity |
| Compound 118a | Dimethylamino | 28 | 197–201 | High MP suggests stable crystalline form |
| Compound 118b | Phenethylamino | 51 | 128–132 | Higher yield with aromatic amines |
Key Findings and Implications
Electronic Effects : Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., chloro) improve binding to hydrophobic targets .
Steric Influence : Bulky substituents (e.g., 2-hydroxy-2-phenylethyl) reduce melting points, indicating lower crystallinity .
Synthetic Efficiency: Morpholine-containing derivatives (e.g., Compound 122) achieve higher yields (46–51%) compared to dimethylamino analogs (28%) .
Biological Potential: While explicit activity data are unavailable in the provided evidence, structural features like morpholine (Compound 122) and chloro substituents (HS38) are associated with kinase inhibition and apoptosis induction in related studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
